molecular formula C12H23O5P B8358126 Ethyl 2-(diethoxyphosphoryl)hex-5-enoate CAS No. 124032-26-4

Ethyl 2-(diethoxyphosphoryl)hex-5-enoate

Cat. No. B8358126
M. Wt: 278.28 g/mol
InChI Key: PNVBIBARADAHOG-UHFFFAOYSA-N
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Patent
US09388195B2

Procedure details

Sodium hydride (60% in oil, 65.0 g) was suspended in tetrahydrofuran (800 mL) under a nitrogen atmosphere, and ethyl(diethoxyphosphoryl)acetate (200 g) was added dropwise at room temperature over 30 min. After the completion of the dropwise addition, the mixture was further stirred by a mechanical stirrer for 30 min. 4-Bromobut-1-ene (217 g) was added dropwise to the reaction mixture over 30 min. The reaction mixture was heated under reflux for 5 hr, allowed to cool to room temperature, and quenched by adding 1M aqueous ammonium chloride solution (300 mL). The mixture was concentrated under reduced pressure, to the residue were added water (500 mL) and diethylether (500 mL), and the mixture was partitioned. The aqueous layer was saturated with sodium chloride, and the mixture was extracted with diethylether (500 mL×2). The combined extracts were washed with brine, and dried over anhydrous sodium sulfate. Insoluble material was filtered off, and the filtrate was concentrated under reduced pressure to give a crude product (241.6 g) of the title compound as a yellow oil. This was used for the next reaction without further purification.
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
217 g
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([O:5][C:6](=[O:16])[CH2:7][P:8]([O:13][CH2:14][CH3:15])([O:10][CH2:11][CH3:12])=[O:9])[CH3:4].Br[CH2:18][CH2:19][CH:20]=[CH2:21]>O1CCCC1>[CH2:14]([O:13][P:8]([CH:7]([CH2:21][CH2:20][CH:19]=[CH2:18])[C:6]([O:5][CH2:3][CH3:4])=[O:16])([O:10][CH2:11][CH3:12])=[O:9])[CH3:15] |f:0.1|

Inputs

Step One
Name
Quantity
65 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
C(C)OC(CP(=O)(OCC)OCC)=O
Step Three
Name
Quantity
217 g
Type
reactant
Smiles
BrCCC=C
Step Four
Name
Quantity
800 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was further stirred by a mechanical stirrer for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the completion of the dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hr
Duration
5 h
CUSTOM
Type
CUSTOM
Details
quenched
ADDITION
Type
ADDITION
Details
by adding 1M aqueous ammonium chloride solution (300 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure, to the residue
ADDITION
Type
ADDITION
Details
were added water (500 mL) and diethylether (500 mL)
CUSTOM
Type
CUSTOM
Details
the mixture was partitioned
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethylether (500 mL×2)
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
Insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OP(=O)(OCC)C(C(=O)OCC)CCC=C
Measurements
Type Value Analysis
AMOUNT: MASS 241.6 g
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.